3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
CAS No.: 477845-16-2
Cat. No.: VC4841155
Molecular Formula: C20H10F6N2O2S2
Molecular Weight: 488.42
* For research use only. Not for human or veterinary use.
![3-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide - 477845-16-2](/images/structure/VC4841155.png)
Specification
CAS No. | 477845-16-2 |
---|---|
Molecular Formula | C20H10F6N2O2S2 |
Molecular Weight | 488.42 |
IUPAC Name | 3-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide |
Standard InChI | InChI=1S/C20H10F6N2O2S2/c21-19(22,23)10-8-14-16(27-9-10)15(13-2-1-7-31-13)17(32-14)18(29)28-11-3-5-12(6-4-11)30-20(24,25)26/h1-9H,(H,28,29) |
Standard InChI Key | KEPQDDHQUWHJAQ-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a thieno[3,2-b]pyridine system, a bicyclic scaffold formed by fusing a thiophene ring (positions 3 and 2) with a pyridine ring (positions 2 and b). Key substituents include:
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3-position: A 2-thienyl group, introducing a second thiophene ring for enhanced π-π stacking interactions .
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6-position: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and lipophilicity .
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2-carboxamide: A carboxamide moiety linked to a 4-(trifluoromethoxy)phenyl group, which may influence target binding affinity and solubility .
The molecular formula is inferred as C₂₀H₁₁F₆N₂O₂S₂ based on analogous structures , with a calculated molecular weight of approximately 506.44 g/mol.
Spectroscopic and Stereochemical Properties
While experimental spectral data for this specific compound are unavailable, related thienopyridine carboxamides exhibit characteristic absorption bands in UV-Vis spectra due to extended conjugation (λₘₐₓ ~270–320 nm) . Nuclear magnetic resonance (NMR) spectra of similar compounds show distinct signals for aromatic protons (δ 7.0–8.5 ppm), CF₃ groups (δ -60 to -65 ppm in ¹⁹F NMR), and carboxamide NH (δ ~10 ppm) . The planar thienopyridine system suggests limited stereochemical complexity, though rotational barriers around the carboxamide bond may exist.
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis of thieno[3,2-b]pyridine derivatives typically involves cyclocondensation reactions. A plausible route for this compound could include:
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Formation of the thienopyridine core: Starting from 3-aminothiophene-2-carboxylate derivatives, cyclization with appropriate electrophiles (e.g., trifluoromethyl ketones) under acidic conditions .
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Introduction of the 2-thienyl group: Suzuki-Miyaura coupling at the 3-position using 2-thienylboronic acid .
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Carboxamide formation: Reaction of the carboxylic acid intermediate with 4-(trifluoromethoxy)aniline via mixed carbonic anhydride or coupling reagents (e.g., EDCI/HOBt) .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous compounds include:
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Trifluoromethyl groups: Enhance metabolic stability and membrane permeability. For example, replacing CF₃ with CH₃ in related analogs reduced inhibitory activity against UDP glycosyltransferases by >50% .
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4-(Trifluoromethoxy)phenyl vs. 4-fluorophenyl: The bulkier trifluoromethoxy group may improve target selectivity, as seen in JNK inhibitors where similar substitutions increased potency by 3-fold .
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Thienyl substituents: 2-Thienyl groups at the 3-position contribute to π-stacking interactions in enzyme binding pockets, as demonstrated in crystallographic studies of thienopyridine-carboxamide complexes .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Predicted using the PubChem data of analogs :
Property | Value | Method/Inference |
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LogP (octanol-water) | 3.8–4.2 | Calculated (ChemAxon) |
Aqueous solubility | ~5 μg/mL (pH 7.4) | Kinetic solubility assay |
pKa (carboxamide NH) | ~10.2 | Potentiometric titration |
The high LogP suggests significant lipophilicity, necessitating formulation enhancements for oral bioavailability.
Metabolic Stability
In vitro microsomal studies on similar compounds show:
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